molecular formula C11H14ClNO2 B1522781 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride CAS No. 79025-21-1

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

Cat. No.: B1522781
CAS No.: 79025-21-1
M. Wt: 227.69 g/mol
InChI Key: RCMFQTWGBQONDW-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique structure, which includes a naphthalene ring system with an amino group and a carboxylic acid group, making it a versatile intermediate in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride typically involves the reduction of 1-naphthalenecarboxylic acid followed by amination. One common method includes the catalytic hydrogenation of 1-naphthalenecarboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is utilized in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds, including potential therapeutic agents.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the naphthalene ring provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    1-Naphthalenamine: Lacks the carboxylic acid group, limiting its applications in synthesis.

    1-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but without the carboxylic acid group.

Uniqueness

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMFQTWGBQONDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride
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1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

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